molecular formula C20H14N2NaO4S B1143368 Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate CAS No. 1248-18-6

Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate

Cat. No.: B1143368
CAS No.: 1248-18-6
M. Wt: 401.4 g/mol
InChI Key: OOXCWLHRJLDZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate is a synthetic organic compound known for its vibrant red color. It is commonly used as a pigment and dye in various industrial applications. The compound is characterized by its stability and resistance to light, making it a valuable component in the production of long-lasting colorants.

Scientific Research Applications

Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and solubility.

    Industry: Widely used as a dye in textiles, plastics, and inks.

Safety and Hazards

The compound is classified under the CLP (Classification Labelling and Packaging) Regulation . For detailed safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

Sodium lithol, also known as Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate or Lithol Red, is an azo dye pigment . It is most commonly associated with the printing industry, where it has been, and still is, used for low-cost printing inks . Its primary targets are the materials it is applied to, such as paper, textiles, and other surfaces. The compound imparts a vibrant red color to these materials.

Mode of Action

The mode of action of Sodium lithol involves its interaction with light and the material it is applied to. When light strikes the pigment, it absorbs certain wavelengths and reflects others. The reflected light is what we perceive as the color of the pigment. In the case of Sodium lithol, it reflects light in the red part of the spectrum, giving it its characteristic red color .

Biochemical Pathways

When the pH is lowered, the resin precipitates onto the pigment surface .

Pharmacokinetics

The pharmacokinetic properties of Sodium lithol, such as absorption, distribution, metabolism, and excretion (ADME), are not typically relevant in the same way they would be for a drug. This is because Sodium lithol is not designed to be ingested or absorbed into the body. Instead, it is applied to surfaces for coloration purposes. If accidentally ingested or inhaled, sodium lithol could potentially be absorbed into the body, distributed via the bloodstream, metabolized by the liver, and excreted via the kidneys or respiratory system .

Result of Action

The primary result of Sodium lithol’s action is the imparting of a vibrant red color to the materials it is applied to. This is due to its interaction with light and its ability to reflect light in the red part of the spectrum .

Action Environment

The action of Sodium lithol can be influenced by various environmental factors. For instance, exposure to high levels of light can lead to fading of the pigment . The pH of the environment can also affect the stability of Sodium lithol. For example, when the pH is lowered, the resin precipitates onto the pigment surface . Furthermore, the presence of other chemicals can affect the stability and coloration properties of Sodium lithol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate involves a diazotization reaction followed by coupling. The process begins with the diazotization of 2-naphthol, which is achieved by reacting it with sodium nitrite in the presence of hydrochloric acid. The resulting diazonium salt is then coupled with another molecule of 2-naphthol under alkaline conditions to form the azo compound.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors. The diazotization step involves adding 2-naphthol to a mixture of water and hydrochloric acid, followed by the gradual addition of sodium nitrite. The temperature is maintained at around 0-5°C to ensure the stability of the diazonium salt. The coupling reaction is then performed by adding the diazonium solution to an alkaline solution of 2-naphthol, with continuous stirring to ensure complete reaction. The final product is isolated by filtration, washed, and dried to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group results in the formation of amines.

    Substitution: The hydroxyl group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often involve reagents like sulfuric acid or acetic anhydride.

Major Products:

Comparison with Similar Compounds

  • Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate
  • Sodium 2-[(2-Hydroxyphenyl)Azo]Naphthalenesulphonate
  • Sodium 2-[(2-Hydroxy-1-naphthyl)Azo]Benzene-1-sulphonate

Comparison: this compound is unique due to its high stability and resistance to light, making it more suitable for applications requiring long-lasting color. Its structural features, such as the presence of two naphthalene rings, contribute to its distinct properties compared to other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate involves the diazotization of 2-amino-1-naphthalenesulfonic acid followed by coupling with 2-naphthol. The resulting product is then treated with sodium hydroxide to form the final compound.", "Starting Materials": [ "2-amino-1-naphthalenesulfonic acid", "2-naphthol", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve 2-amino-1-naphthalenesulfonic acid in hydrochloric acid and cool the solution to 0°C.", "Add a solution of sodium nitrite to the above solution and stir for 30 minutes to form a diazonium salt.", "Dissolve 2-naphthol in sodium hydroxide and cool the solution to 0°C.", "Add the diazonium salt solution to the above solution and stir for 1 hour to form the azo compound.", "Add sodium hydroxide to the above solution to form the final product, Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate.", "Filter the solution and wash the solid with water.", "Dry the solid and recrystallize from water to obtain pure Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate." ] }

CAS No.

1248-18-6

Molecular Formula

C20H14N2NaO4S

Molecular Weight

401.4 g/mol

IUPAC Name

sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C20H14N2O4S.Na/c23-18-12-10-13-5-1-3-7-15(13)19(18)22-21-17-11-9-14-6-2-4-8-16(14)20(17)27(24,25)26;/h1-12,23H,(H,24,25,26);

InChI Key

OOXCWLHRJLDZJZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)O)O.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.